Telatinib (BAY 57-9352) is a synthetic small molecule classified as a tyrosine kinase inhibitor (TKI). [] It is an orally bioavailable mesylate salt analog of the benzoquinone ansamycin antibiotic geldanamycin. [] In scientific research, Telatinib serves as a valuable tool for investigating angiogenesis, tumor growth, and drug resistance mechanisms. It is primarily recognized for its potent inhibitory activity against several receptor tyrosine kinases (RTKs) involved in these processes. []
Telatinib primarily functions by inhibiting the catalytic activity of specific receptor tyrosine kinases (RTKs). [] Its primary targets include vascular endothelial growth factor receptors 2 and 3 (VEGFR-2/VEGFR-3), platelet-derived growth factor receptor beta (PDGFRβ), and c-Kit. [, ] These receptors play crucial roles in angiogenesis (the formation of new blood vessels), tumor cell proliferation, and survival. [] By binding to the intracellular tyrosine kinase domain of these receptors, Telatinib prevents the phosphorylation of downstream signaling molecules, thereby disrupting the signaling cascades that promote angiogenesis and tumor growth. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7